molecular formula C3H4OSi B14508548 CID 78065033

CID 78065033

Cat. No.: B14508548
M. Wt: 84.15 g/mol
InChI Key: AKZOHRHFTHMJDO-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 78065033” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of CID 78065033 involves specific synthetic routes and reaction conditions. The preparation method typically includes the following steps:

    Reacting 5-iodine-2-methylaniline with N-bromosuccinimide: to obtain 4-bromine-5-iodine-2-methylaniline.

    Reacting the 4-bromine-5-iodine-2-methylaniline with isoamyl nitrite under acidic conditions: to obtain 5-bromine-6-iodine-1H-indazole.

    Carrying out Sonogashira coupling reaction: on the indazole compound and R-C≡CH.

Chemical Reactions Analysis

CID 78065033 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

CID 78065033 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 78065033 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

CID 78065033 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

This compound stands out due to its unique chemical structure and properties, which make it suitable for a wide range of applications in different scientific fields.

Properties

Molecular Formula

C3H4OSi

Molecular Weight

84.15 g/mol

InChI

InChI=1S/C3H4OSi/c1-2-4-5-3-1/h1,3H,2H2

InChI Key

AKZOHRHFTHMJDO-UHFFFAOYSA-N

Canonical SMILES

C1C=C[Si]O1

Origin of Product

United States

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